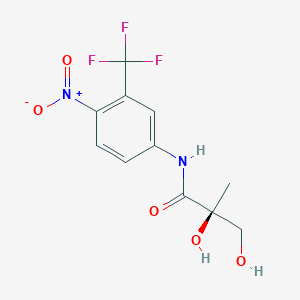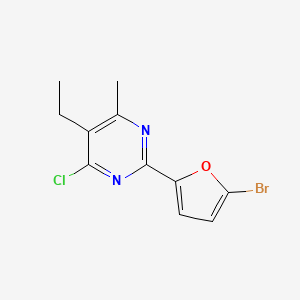
Rolapitant (1S,2R,3S)-Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolapitant is a selective neurokinin-1 receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting. The (1S,2R,3S)-isomer of Rolapitant is one of its stereoisomers, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from other isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rolapitant (1S,2R,3S)-isomer involves several steps, including the formation of chiral centers. One common method involves the use of chiral catalysts to induce stereoselectivity in the reaction. For example, the preparation of (1R,3S)-3-amino-1-cyclopentanol, a related compound, involves asymmetric cycloaddition reactions using chiral sources .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: Rolapitant (1S,2R,3S)-isomer can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rolapitant (1S,2R,3S)-isomer has several applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and chiral synthesis.
Biology: Investigated for its role in modulating neurokinin-1 receptors and its effects on cellular signaling pathways.
Medicine: Primarily used to prevent nausea and vomiting in patients undergoing chemotherapy.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Rolapitant (1S,2R,3S)-isomer exerts its effects by selectively binding to and inhibiting neurokinin-1 receptors. This inhibition prevents the binding of substance P, a neuropeptide involved in the emetic response. By blocking this pathway, Rolapitant effectively reduces nausea and vomiting associated with chemotherapy .
Comparison with Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological effects.
Uniqueness: Rolapitant (1S,2R,3S)-isomer is unique due to its specific stereochemistry, which may confer differences in binding affinity and pharmacokinetics compared to other isomers and similar compounds. Its long half-life also distinguishes it from other neurokinin-1 receptor antagonists, allowing for less frequent dosing .
Properties
Molecular Formula |
C25H26F6N2O2 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5S,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1 |
InChI Key |
FIVSJYGQAIEMOC-FNVCAUGXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




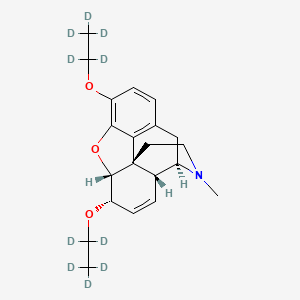
![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
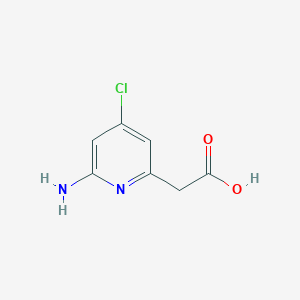
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
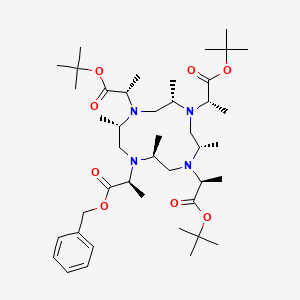
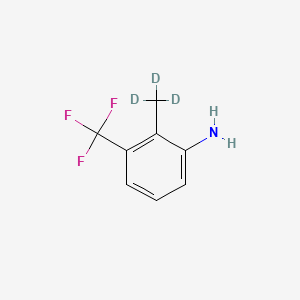
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
